molecular formula C10H5Cl3N2OS B6338975 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide CAS No. 1171921-95-1

3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide

Cat. No.: B6338975
CAS No.: 1171921-95-1
M. Wt: 307.6 g/mol
InChI Key: MLBYWMGLZYPTPB-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide is a chemical compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and an isothiazole ring, which are connected through a carboxylic acid amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chloro Groups: Chlorination reactions are employed to introduce the chloro substituents on the phenyl ring and the isothiazole ring.

    Amidation Reaction: The final step involves the formation of the carboxylic acid amide linkage through an amidation reaction, which can be achieved using reagents such as amines and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized isothiazole derivatives.

    Reduction: Can produce reduced forms of the compound with modified functional groups.

    Substitution: Results in the formation of new derivatives with different substituents replacing the chloro groups.

Scientific Research Applications

3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing Cellular Responses: Leading to effects such as cell death, growth inhibition, or immune modulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-phenyl-isothiazole: A related compound with similar structural features but lacking the carboxylic acid amide group.

    3-Chloro-phenyl-isothiazole-4-carboxylic acid: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide is unique due to the presence of both chloro substituents and the carboxylic acid amide linkage, which confer specific chemical and biological properties

Properties

IUPAC Name

3-chloro-5-(3,5-dichlorophenyl)-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2OS/c11-5-1-4(2-6(12)3-5)8-7(10(14)16)9(13)15-17-8/h1-3H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYWMGLZYPTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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